molecular formula C20H24O3 B12916907 2,4-Bis(4-methoxyphenyl)-3,5-dimethyltetrahydrofuran CAS No. 844679-34-1

2,4-Bis(4-methoxyphenyl)-3,5-dimethyltetrahydrofuran

Cat. No.: B12916907
CAS No.: 844679-34-1
M. Wt: 312.4 g/mol
InChI Key: MDWDSTVGZXXUID-UHFFFAOYSA-N
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Description

2,4-Bis(4-methoxyphenyl)-3,5-dimethyltetrahydrofuran is an organic compound known for its unique chemical structure and properties. It is widely used in various fields of scientific research and industrial applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(4-methoxyphenyl)-3,5-dimethyltetrahydrofuran typically involves the reaction of anisole with phosphorus pentasulfide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization from toluene or xylene . The process requires careful handling due to the evolution of hydrogen sulfide gas, which necessitates the use of a fume hood .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Safety measures are strictly implemented to handle hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(4-methoxyphenyl)-3,5-dimethyltetrahydrofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include thiocarbonyl compounds, sulfoxides, sulfones, and substituted derivatives. These products are often characterized using spectroscopic techniques such as NMR and IR spectroscopy .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Bis(4-methoxyphenyl)-3,5-dimethyltetrahydrofuran is unique due to its specific reactivity and the ability to form stable thiocarbonyl compounds. Its structure allows for selective reactions, making it a valuable reagent in synthetic chemistry .

Properties

CAS No.

844679-34-1

Molecular Formula

C20H24O3

Molecular Weight

312.4 g/mol

IUPAC Name

2,4-bis(4-methoxyphenyl)-3,5-dimethyloxolane

InChI

InChI=1S/C20H24O3/c1-13-19(15-5-9-17(21-3)10-6-15)14(2)23-20(13)16-7-11-18(22-4)12-8-16/h5-14,19-20H,1-4H3

InChI Key

MDWDSTVGZXXUID-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(OC1C2=CC=C(C=C2)OC)C)C3=CC=C(C=C3)OC

Origin of Product

United States

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